Rp-8-CPT-cAMPS

Beschreibung

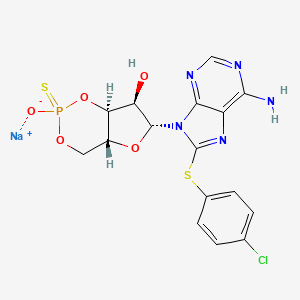

2D Depiction and Functional Group Analysis

The 2D structure of this compound features:

- An adenosine core with a cyclopentyl-dioxolane ring (cyclic phosphate backbone).

- A 4-chlorophenylthio group at the 8-position of the adenine ring, introducing lipophilicity.

- A monophosphorothioate group at the 3′,5′-positions, where the sulfur atom replaces one equatorial oxygen in the cyclic phosphate.

The Rp designation indicates the stereochemical configuration at the phosphorus atom, with the sulfur atom occupying the equatorial position relative to the ribose ring. This configuration is critical for binding selectivity to protein kinase A (PKA) regulatory subunits.

3D Conformational Dynamics and Computational Modeling

Computational models reveal that this compound adopts a chair conformation in the ribose ring, stabilizing interactions with PKA’s cAMP-binding pockets. The 4-chlorophenylthio group extends perpendicularly to the adenine plane, enhancing hydrophobic interactions with PKA’s Type I regulatory subunits. Molecular dynamics simulations highlight:

- Rotational flexibility of the chlorophenylthio group, enabling adaptation to binding site geometries.

- Reduced solvent exposure of the phosphorothioate group due to intramolecular hydrogen bonding with the ribose 2′-hydroxyl.

These features contribute to its metabolic stability and resistance to phosphodiesterase (PDE) degradation.

Spectroscopic Characterization

UV-Vis Absorption Profiles

This compound exhibits a λₘₐₓ at 282 nm (ε = 16,000 L·mol⁻¹·cm⁻¹) in aqueous buffers at pH 7. This absorption arises from the π→π* transitions of the adenine ring and the conjugated chlorophenylthio group. Minor shifts (±3 nm) occur in organic solvents due to solvent-polarity effects on the excited-state dipole moment.

| Solvent | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Water (pH 7) | 282 | 16,000 |

| Methanol | 279 | 15,200 |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry of this compound produces a dominant [M-Na]⁻ ion at m/z 486.8 . Key fragmentation pathways include:

- Loss of the chlorophenylthio group (Δm/z -141), yielding a fragment at m/z 345.8.

- Cleavage of the ribose-phosphate bond , generating ions at m/z 136 (adenine) and m/z 350.8 (cyclic phosphorothioate moiety).

- Sulfur-oxygen rearrangement in the phosphorothioate group, leading to diagnostic ions at m/z 97 (PO₃S⁻).

High-resolution MS confirms the molecular formula with a measured mass of 508.976 Da (theoretical: 509.86 Da).

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXMSJRRXLCVMW-JVSRKQJHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635549 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129735-01-9 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Synthetic Strategy

This compound is synthesized through a multi-step process that combines elements of nucleoside modification and phosphorothioate chemistry. The compound is derived from adenosine by introducing a chlorophenylthio group at the 8-position of the purine ring and substituting one exocyclic oxygen in the cyclic phosphate with sulfur in the Rp configuration. This dual modification enhances metabolic stability and lipophilicity, critical for membrane permeability.

Key synthetic steps include:

-

8-Position Modification : Adenosine undergoes thioetherification with 4-chlorothiophenol under controlled alkaline conditions to introduce the chlorophenylthio moiety.

-

Phosphorothioate Formation : The cyclic phosphate group is converted to a phosphorothioate using sulfurizing agents like 3H-1,2-benzodithiol-3-one, selectively producing the Rp diastereomer.

-

Salt Formation : The final product is isolated as a sodium salt to improve aqueous solubility.

Reaction Optimization

Critical parameters for high yield and purity include:

-

Temperature Control : Thioetherification proceeds optimally at 50–60°C to avoid side reactions.

-

Stereochemical Purity : Chiral auxiliaries or enzymatic resolution ensures >99% Rp configuration.

-

Protection-Deprotection Cycles : Transient protection of the 2'- and 3'-hydroxyl groups prevents undesired phosphorylation.

Purification and Characterization

Chromatographic Purification

Post-synthesis purification employs reverse-phase HPLC with a C18 column and acetonitrile/water gradients (20–45% acetonitrile over 30 minutes). The elution profile shows a major peak at ~18 minutes (λ = 282 nm), corresponding to this compound, with UV extinction coefficient ε = 16,000 L·mol⁻¹·cm⁻¹.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility (mM) |

|---|---|

| Water | 100 |

| DMSO | 100 |

| PBS (pH 7.4) | 100 |

| Ethanol (96%) | 100 |

Spectroscopic Validation

-

UV-Vis Spectroscopy : λmax = 282 nm (characteristic of 8-substituted adenosine derivatives).

-

Mass Spectrometry : ESI-MS confirms molecular ion [M-Na]⁻ at m/z 486.9 (calculated for C₁₆H₁₄ClN₅O₅PS₂⁻: 486.9).

-

¹H NMR : Key signals include δ 8.35 (s, H-2), 6.95–7.40 (m, aromatic H from chlorophenylthio), and 5.90 (d, H-1').

Prodrug Derivatives and Enhanced Delivery

Para-Acetoxybenzyl (pAB) Ester Prodrugs

To improve cellular uptake, this compound is converted to prodrugs like Rp-8-pCPT-cAMPS-pAB. Synthesis involves:

-

Esterification : Reacting this compound with 4-(chloromethyl)phenyl acetate in acetonitrile using diisopropylethylamine as a base.

-

Purification : Hexane extraction removes excess reagent, followed by preparative HPLC (40% acetonitrile).

Table 2: Synthetic Conditions for Rp-8-pCPT-cAMPS-pAB

| Parameter | Value |

|---|---|

| Reaction Time | 18 hours |

| Temperature | 25°C |

| Yield | 66.8% |

| Purity (HPLC) | 99.6% |

Hydrolytic Stability

The pAB ester is stable in extracellular environments but rapidly cleaved by intracellular esterases, releasing active this compound. This prodrug strategy reduces off-target effects and enhances inhibitory potency in cell-based assays.

Applications in Biochemical Research

Analyse Chemischer Reaktionen

Types of Reactions: Rp-8-CPT-Cyclic AMP (sodium salt) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the 4-chlorophenylthio group . It is relatively stable and does not readily undergo oxidation or reduction under standard laboratory conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Rp-8-CPT-Cyclic AMP (sodium salt) include organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol . Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products: The major products formed from reactions involving Rp-8-CPT-Cyclic AMP (sodium salt) are typically derivatives with modified functional groups, which can be used for further biochemical studies .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

In cardiovascular studies, Rp-8-CPT-cAMPS has been utilized to explore the role of cAMP in heart contractility. Experiments have shown that this compound can block the positive inotropic effects induced by β-adrenergic stimulation, providing insights into how cAMP signaling influences cardiac function. For instance, it has been demonstrated that this compound effectively inhibits frequency-dependent changes in contraction amplitude in isolated myocytes, highlighting its potential as a tool to dissect cAMP-mediated pathways in cardiac physiology .

Neuroscience

In neurobiological contexts, this compound has been employed to study long-term potentiation (LTP) mechanisms in cerebellar neurons. Research indicates that this compound can occlude LTP induced by forskolin, suggesting a critical role for PKA in synaptic plasticity processes . By inhibiting PKA activity, researchers can better understand the molecular underpinnings of memory and learning.

Endocrinology

The compound has also been pivotal in endocrinological studies, particularly concerning insulin secretion mechanisms. In experiments involving glucose-stimulated insulin secretion (GSIS), this compound has been shown to inhibit first-phase insulin release from pancreatic islets significantly. This effect underscores the importance of cAMP signaling in regulating insulin dynamics and highlights potential therapeutic targets for diabetes management .

Case Studies

Wirkmechanismus

Rp-8-CPT-Cyclic AMP (sodium salt) exerts its effects by occupying the cyclic AMP binding sites at the regulatory subunit of protein kinase A (PKA) . This prevents the kinase holoenzyme from undergoing dissociative activation, thereby inhibiting the activity of PKA . The molecular targets involved include the regulatory subunits of PKA type I and II, with a preference for site A of type I and site B of type II .

Vergleich Mit ähnlichen Verbindungen

Rp-8-CPT-cAMPS vs. Rp-8-Br-cAMPS

This compound vs. Epac Activators (e.g., 8-pCPT-2'-O-Me-cAMP)

This compound vs. ATP-Binding PKA Inhibitors (e.g., H89)

This compound vs. Sp-8-CPT-cAMPS (Agonist)

Research Findings and Contradictions

- Isoform-Specific Effects : this compound preferentially inhibits PKA II in ovarian follicles (80% suppression of LH-induced CREB phosphorylation) but shows weaker efficacy in smooth muscle, where PKA I may dominate .

- Context-Dependent Efficacy: In human bronchial smooth muscle, this compound only marginally reduced isoproterenol sensitivity (10–15% decrease), suggesting compensatory Epac or non-cAMP pathways .

- Toxin Reversal : Partial reversal of Bordetella toxin effects (40–50% recovery of CD71/CD163 expression) highlights incomplete PKA blockade or ancillary signaling .

Data Tables

Table 1: Structural and Functional Comparison of Key cAMP Analogs

Table 2: Efficacy in Cellular Models

Biologische Aktivität

Introduction

Rp-8-CPT-cAMPS (Rp-8-(4-chlorophenylthio)-adenosine-3',5'-cyclic monophosphorothioate) is a potent and selective antagonist of cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA). This compound has garnered attention in various fields of biological research due to its ability to inhibit PKA activation, thereby modulating numerous signaling pathways influenced by cAMP. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications in research and therapeutic contexts.

This compound functions primarily as a competitive inhibitor of PKA by occupying the cAMP binding sites on the regulatory subunits of the kinase. This prevents the dissociation of the PKA holoenzyme and subsequent activation, effectively blocking cAMP-mediated signaling pathways. The compound exhibits significant metabolic stability, which minimizes side effects associated with active metabolites .

Key Characteristics

- Type: PKA inhibitor

- Selectivity: High specificity for PKA over other cAMP targets

- Stability: Hydrolytically stable in biological systems

Impact on Insulin Secretion

Research has demonstrated that this compound plays a crucial role in modulating insulin secretion from pancreatic beta cells. In dynamic perifusion assays, it has been shown to inhibit first-phase glucose-stimulated insulin secretion (GSIS) significantly while having a lesser effect on the second phase. Specifically, treatment with this compound resulted in an approximately 80% reduction in first-phase GSIS, indicating its potent inhibitory effects on cAMP-dependent pathways involved in insulin release .

Modulation of Ca²⁺ Signaling

The compound also influences intracellular calcium signaling. Studies have revealed that this compound can block calcium-induced calcium release (CICR) mechanisms in human pancreatic beta cells. This effect is critical as it underscores the role of cAMP and PKA in mediating calcium dynamics essential for exocytosis and hormone secretion .

Effects on Other Cellular Processes

This compound has been implicated in various other cellular processes:

- Inhibition of IL-5 Release: It has been shown to inhibit interleukin-5 (IL-5) release from peripheral blood mononuclear cells (PBMCs), suggesting a role in immune modulation .

- Activation of K⁺ Channels: The compound effectively blocks inward rectifier K⁺ channel currents induced by platelet-derived growth factor (PDGF), further illustrating its impact on ion channel regulation .

Table: Summary of Biological Activities

Case Study: Insulin Secretion Dynamics

In a study examining the biphasic nature of insulin secretion from isolated human islets, the application of this compound elucidated its role as an antagonist to cAMP signaling pathways. The findings indicated that while first-phase insulin secretion was drastically inhibited, the second phase remained largely intact, suggesting distinct regulatory mechanisms at play during different phases of secretion .

Q & A

Q. What is the mechanism of action of Rp-8-CPT-cAMPS in inhibiting cAMP-dependent protein kinase (PKA)?

this compound competitively binds to the regulatory subunits of PKA (types I and II), blocking cAMP-induced dissociation of the holoenzyme and subsequent catalytic activation. Unlike ATP-competitive inhibitors, it specifically targets cAMP-binding sites, enabling selective inhibition of PKA without affecting other cAMP-dependent pathways (e.g., ion channels) . Methodologically, researchers can validate its efficacy via in vitro kinase assays and phosphorylation analysis of PKA substrates (e.g., Western blotting for phospho-S507 in PPP1R12A) .

Q. How should this compound be stored to ensure stability in experimental settings?

The compound is stable at room temperature but degrades slowly via oxidation to the agonistic 8-CPT-cAMP under prolonged light exposure. Best practices include storing it in lyophilized form at -20°C, reconstituting in aqueous buffers immediately before use, and avoiding repeated freeze-thaw cycles . Include a stability validation step (e.g., HPLC analysis) in protocols for long-term studies.

Q. What are the key considerations for optimizing cellular uptake of this compound?

Its lipophilic chlorophenylthio group enhances membrane permeability, making it suitable for intact-cell studies. However, researchers should empirically determine incubation duration and concentration (e.g., 10 µM–100 µM for 4–8 hours) based on cell type, as permeability varies with lipid bilayer composition . Use control experiments with membrane-impermeable PKA inhibitors (e.g., H-89) to confirm intracellular specificity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effective concentrations of this compound across studies?

Discrepancies often arise from differences in cell types, assay sensitivity, or residual cAMP levels. To address this, standardize experimental conditions by:

- Pre-treating cells with phosphodiesterase (PDE) inhibitors to stabilize endogenous cAMP.

- Performing dose-response curves (e.g., 1–100 µM) and normalizing to PKA activity baselines (e.g., catalytic subunit release assays) .

- Cross-validating results with orthogonal methods like FRET-based cAMP biosensors .

Q. Does this compound exhibit isoform selectivity between PKA type I and II?

While this compound inhibits both isoforms, subtle selectivity may emerge due to regulatory subunit heterogeneity (e.g., RI vs. RII). To test this, use isoform-specific knockout cells or immunoprecipitation-coupled kinase assays. For example, in ovarian follicle studies, prolonged inhibition (8 hours) with 10 µM this compound fully blocked LH-induced PKA type I activity .

Q. How can off-target effects of this compound be systematically ruled out in complex systems?

Potential off-target interactions with other cAMP-binding proteins (e.g., EPAC, ion channels) require rigorous controls:

Q. What experimental designs are recommended for studying long-term PKA inhibition with this compound?

For chronic inhibition (≥24 hours), monitor compound stability and degradation products (e.g., 8-CPT-cAMP) via mass spectrometry. Combine with intermittent replenishment of the inhibitor and include a vehicle control group treated with degradation byproducts to isolate PKA-specific effects .

Methodological and Technical Challenges

Q. How can researchers adapt this compound protocols for in vivo models?

Its limited bioavailability in vivo necessitates formulation adjustments:

Q. What strategies mitigate confounding effects of endogenous cAMP fluctuations in this compound studies?

Co-treatment with adenylate cyclase inhibitors (e.g., SQ22536) or PDE inhibitors (e.g., IBMX) stabilizes cAMP levels, ensuring consistent PKA inhibition. Additionally, use real-time cAMP biosensors (e.g., ICUE3) to dynamically monitor intracellular cAMP during experiments .

Q. How should contradictory data on this compound-mediated PKA inhibition in different tissue types be analyzed?

Tissue-specific differences in PKA subunit expression or compensatory pathways (e.g., PKG activation) may explain variability. Address this by:

- Profiling PKA subunit ratios (RI/RII) via qPCR or Western blot.

- Testing combinatorial inhibition with PKG blockers (e.g, KT5823) .

Data Interpretation and Validation

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound?

Use nonlinear regression models (e.g., log[inhibitor] vs. response curves in GraphPad Prism) to calculate IC50 values. For heterogeneous cell populations, apply mixed-effects models to account for inter-sample variability .

Q. How can researchers validate the specificity of this compound in CRISPR-edited PKA knockout models?

In CRISPR/Cas9-generated PKA-null cells, rescue experiments with wild-type or mutant PKA constructs (e.g., cAMP-binding-deficient mutants) confirm target specificity. Measure residual kinase activity via radioactive ATP incorporation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.